molecular formula C8H11N3O4 B1207341 3-Carboxymethylhistidine CAS No. 2930-79-2

3-Carboxymethylhistidine

Cat. No.: B1207341
CAS No.: 2930-79-2
M. Wt: 213.19 g/mol
InChI Key: CHEAAAHBJYHHLA-LURJTMIESA-N
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Description

3-Carboxymethylhistidine is a post-translationally modified amino acid derivative formed by the alkylation of the imidazole ring of histidine. This modification typically occurs at the N3 position (τ-nitrogen) of histidine, introducing a carboxymethyl (-CH₂-COOH) group . It is frequently identified in enzymatic active sites, such as human plasmin, thrombin, and fumarase, where it plays a critical role in catalytic mechanisms. For example, in plasmin, reaction with the inhibitor L-1-chloro-3-tosylamido-7-amino-2-heptanone (TLCK) results in the stoichiometric formation of 0.74–1.02 residues of this compound per enzyme molecule, confirming its involvement in the enzyme's active center .

Properties

CAS No.

2930-79-2

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

(2S)-2-amino-3-[3-(carboxymethyl)imidazol-4-yl]propanoic acid

InChI

InChI=1S/C8H11N3O4/c9-6(8(14)15)1-5-2-10-4-11(5)3-7(12)13/h2,4,6H,1,3,9H2,(H,12,13)(H,14,15)/t6-/m0/s1

InChI Key

CHEAAAHBJYHHLA-LURJTMIESA-N

SMILES

C1=C(N(C=N1)CC(=O)O)CC(C(=O)O)N

Isomeric SMILES

C1=C(N(C=N1)CC(=O)O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(N(C=N1)CC(=O)O)CC(C(=O)O)N

Other CAS No.

2930-79-2

Synonyms

3-(carboxymethyl)histidine
3-carboxymethylhistidine
3-carboxymethylhistidine, (DL)-isome

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between 3-carboxymethylhistidine and related carboxymethylated or methylated derivatives:

Compound Name Structural Difference Biological Context Formation Conditions Functional Role References
This compound Carboxymethyl at N3 of imidazole ring Plasmin, thrombin, fumarase active sites Reaction with iodoacetamide/TLCK Catalytic residue modification
1-Carboxymethylhistidine Carboxymethyl at N1 (π-nitrogen) Myoglobin alkylation Alkylation under basic pH Structural modification; less common
1,3-Dicarboxymethylhistidine Carboxymethyl at both N1 and N3 Affinity labeling studies Excess alkylating agents (e.g., bromoacetyl-CoA) Non-specific modification; often byproduct
S-Carboxymethylmethionine Carboxymethyl at methionine sulfur Fumarase inactivation Reaction with iodoacetate Structural/active site modification
3-Methylhistidine Methyl at N3 of imidazole ring Muscle protein turnover biomarker Methyltransferase activity Biomarker; no catalytic role

Key Research Findings

This compound in Enzymatic Mechanisms
  • Plasmin and Thrombin : In human plasmin, TLCK selectively alkylates a single histidine residue in the light chain, forming this compound. This modification correlates with loss of enzymatic activity, confirming its role in catalysis . Similarly, thrombin treated with TLCK yields 0.34 residues of this compound, indicating analogous active-site involvement .
  • Fumarase : Reaction with iodoacetate inactivates fumarase by modifying a histidine residue (yielding this compound) and methionine (yielding S-carboxymethylmethionine). Substrate protection experiments confirm these residues are critical for catalysis .
Contrast with 1-Carboxymethylhistidine and Dicarboxymethylhistidine
  • 1-Carboxymethylhistidine is less prevalent in active sites. In sperm whale myoglobin, alkylation produces 0.8 residues of 1-carboxymethylhistidine versus 2.0 residues of this compound, suggesting preferential modification at N3 in structural proteins .
  • 1,3-Dicarboxymethylhistidine is typically a byproduct of non-specific alkylation.
Specificity in Catalytic Roles
  • Chloramphenicol Acetyltransferase (CAT) : Only the type C variant forms this compound upon iodoacetamide inactivation, implying enzyme-specific catalytic histidine residues. Other variants (A, B, D) lack this modification .

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